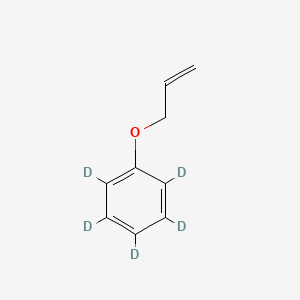

Allyl Phenyl Ether-d5

Overview

Description

Allyl Phenyl Ether-d5: is a deuterated compound with the chemical formula C9H5D5O . It is a colorless liquid with a distinct aromatic odor. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Phenyl Ether-d5 can be synthesized by the reaction of sodium phenoxide with allyl bromide-d5. The reaction proceeds as follows:

C6H5ONa+BrCD2CD=CD2→C6H5OCD2CD=CD2+NaBr

The reaction is typically conducted in a homogeneous solution using dimethoxyethane, which results in a nearly quantitative yield. When the reaction is conducted as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Chemical Reactions Analysis

Claisen Rearrangement: Primary Reaction Pathway

Allyl Phenyl Ether-d5 undergoes a -sigmatropic rearrangement under thermal conditions (typically at 250°C) to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one , which tautomerizes to o-allylphenol-d5 (Fig. 1) . The deuterium labeling does not alter the reaction mechanism but aids in isotopic tracing for mechanistic studies .

Key Mechanistic Insights:

-

Concerted Cyclic Transition State : The reaction proceeds via a six-membered cyclic transition state involving simultaneous C–O bond cleavage and C–C bond formation (Fig. 2) .

-

Electron Localization Function (ELF) Analysis :

-

The reaction involves 10 distinct steps separated by fold and cusp catastrophes in the ELF topology .

-

C–O Bond Cleavage : Heterolytic cleavage occurs, with electron density resonating between oxygen and carbon atoms (B3LYP method) or forming a non-bonding V(O) basin (M052x method) .

-

C–C Bond Formation : The new bond between the allyl group and the phenyl ring forms after the transition state (Step VIII), facilitated by a non-bonding V(C2) basin acting as a “bridgehead” for electron density transfer .

-

Activation Energy:

-

Computed activation barriers range from 38.0 to 39.7 kcal/mol depending on the DFT method (B3LYP vs. M052x) .

Reaction Steps and ELF Topology

The reaction’s electronic evolution is summarized below:

| Step | ELF Topology Change | Chemical Event |

|---|---|---|

| I | Initial structure with intact C–O bond | This compound geometry optimization |

| II | V(O) basin forms (M052x) | C–O bond heterolysis begins |

| VIII | V(C2) non-bonding basin appears | C–C bond formation initiates |

| IX–X | Localized V(C,C) basins emerge | Dearomatization of phenyl ring completes |

Data derived from Bonding Evolution Theory (BET) studies .

Byproducts and Competing Pathways

-

Oxidation/Reduction Reactions : Limited data exist, but theoretical studies suggest potential for allyl group oxidation to carbonyl derivatives under strong oxidizing agents.

-

Dimerization : Not observed under standard Claisen conditions due to the intramolecular nature of the rearrangement.

Isotopic Labeling Evidence

A C labeling study at the C3 position of the allyl group confirmed that the labeled carbon exclusively bonds to the aromatic ring in the product, validating the concerted mechanism .

Industrial and Synthetic Relevance

-

Synthesis of Deuterated Phenols : The rearrangement produces o-allylphenol-d5 , a valuable intermediate in NMR spectroscopy and metabolic tracing.

-

Catalytic Variations : Acid catalysts (e.g., Lewis acids) can lower the activation energy, though industrial-scale applications remain rare.

Biological Implications

While Claisen rearrangements are uncommon in biological systems, deuterated analogs like this compound are used to study enzyme-catalyzed sigmatropic reactions (e.g., chorismate mutase in aromatic amino acid biosynthesis) .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Application : The deuterium labeling of Allyl Phenyl Ether-d5 makes it an excellent internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Significance : The distinct signals produced by deuterium atoms facilitate the analysis of complex mixtures and provide insights into molecular interactions and dynamics .

Metabolic Studies

Application : this compound is utilized in tracing metabolic pathways in biological systems.

Significance : Its incorporation into biological molecules allows researchers to study the transformation and fate of compounds within metabolic processes, providing valuable data on drug metabolism and pharmacokinetics .

Polymer Chemistry

Application : The compound is employed in the synthesis of deuterated polymers.

Significance : These polymers are crucial for studying polymerization mechanisms and properties, offering insights into material behavior under various conditions .

Case Study 1: NMR Spectroscopy Application

A study demonstrated the effectiveness of this compound as an internal standard in NMR spectroscopy. Researchers utilized the compound to analyze reaction mixtures involving complex organic compounds. The clear deuterium signals allowed for precise quantification of reactants and products, enhancing the understanding of reaction kinetics and mechanisms.

Case Study 2: Metabolic Pathway Tracing

In a metabolic study, scientists incorporated this compound into a model organism to trace the metabolism of xenobiotic compounds. The results highlighted how deuterated compounds can provide insights into metabolic transformations, revealing pathways that would be challenging to observe with non-deuterated analogs.

Mechanism of Action

The primary mechanism of action for Allyl Phenyl Ether-d5 involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism where a carbon-carbon bond forms between the carbon-3 of the allyl group and the ortho position of the benzene ring while the carbon-oxygen bond of the ether breaks . This results in the formation of 2-allylphenol, with the deuterium atoms remaining intact.

Comparison with Similar Compounds

Allyl Phenyl Ether: The non-deuterated version of Allyl Phenyl Ether-d5.

Phenyl Vinyl Ether: Another ether compound with similar reactivity.

Allylbenzene: A structurally similar compound with an allyl group attached to a benzene ring.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable for NMR spectroscopy and metabolic studies.

Reactivity: While it shares similar reactivity with its non-deuterated counterpart, the deuterium atoms can influence reaction kinetics and mechanisms, providing additional insights in research applications.

Biological Activity

Allyl Phenyl Ether-d5 (C9H5D5O) is a deuterated compound that has garnered attention in various fields of research, particularly due to its unique properties and biological activity. This article explores its biochemical mechanisms, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is a colorless liquid characterized by its distinct aromatic odor. The presence of deuterium atoms enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it an important tool in chemical and biological studies. The compound primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring, leading to significant biochemical transformations.

Claisen Rearrangement : The primary mode of action for this compound involves the Claisen rearrangement, a reaction where the compound is converted into 2-allylphenol under acidic conditions. This transformation is crucial for understanding its reactivity and potential biological effects.

Biochemical Pathways : The Claisen rearrangement affects the electron localization function (ELF) and leads to dearomatisation, which can alter the compound's reactivity profile significantly. The resultant product, 2-allylphenol, exhibits distinct biological properties that can be exploited in various applications.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Metabolic Studies : The compound is utilized to trace the incorporation and transformation of deuterated compounds in biological systems, providing insights into metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that derivatives of allyl phenyl ether may exhibit antioxidant activity, which could have implications for health and disease prevention.

Case Studies

- Nanostructured Catalysts : A study investigated the synthesis of allyl phenyl ether using nanostructured catalysts at elevated temperatures. The results indicated that heating allyl phenyl ether above 400 °C leads to the formation of various products, including 2-allylphenol at a yield of 56% after one hour at 90-95 °C .

- NMR Spectroscopy Applications : Due to its deuterium labeling, this compound serves as an excellent internal standard for NMR spectroscopy. This application has been critical in elucidating reaction mechanisms and understanding metabolic processes in biological systems .

- Polymer Chemistry : In polymer synthesis, deuterated compounds like this compound are used to study polymerization mechanisms. Their unique isotopic composition allows researchers to track reaction pathways more effectively.

Chemical Reactions Analysis

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Claisen Rearrangement | Acidic conditions | 2-Allylphenol |

| Oxidation | Varies | Oxidized derivatives |

| Reduction | Varies | Reduced derivatives |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Allyl Phenyl Ether-d5, and how does deuteration affect reaction conditions?

this compound is synthesized via nucleophilic substitution, analogous to its non-deuterated counterpart. For example, reacting deuterated allyl bromide (CH₂=CD-CD₂-Br) with sodium phenoxide (C₆H₅ONa) under controlled heating yields this compound . Deuteration requires anhydrous conditions to prevent hydrogen-deuterium exchange. The use of deuterated reagents (e.g., D₂O for quenching) ensures isotopic integrity. Note that deuteration may slow reaction kinetics due to the kinetic isotope effect (KIE), necessitating extended reaction times .

Q. How is isotopic purity of this compound verified using analytical techniques?

Isotopic purity is assessed via:

- Mass Spectrometry (MS): High-resolution MS detects the molecular ion cluster (e.g., [M]⁺ for C₉D₅H₅O) and quantifies deuterium incorporation (>98% purity is typical for research-grade standards) .

- NMR Spectroscopy: ¹H NMR shows suppressed proton signals at deuterated positions (e.g., allylic protons replaced by deuterium). ²H NMR or ¹³C DEPT experiments confirm deuterium placement .

- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) validates bulk deuterium content .

Q. What are the key spectral characteristics (NMR, MS) distinguishing this compound from its non-deuterated counterpart?

- ¹H NMR: The allylic proton signals (δ ~3.8–4.5 ppm) in non-deuterated Allyl Phenyl Ether are absent in the deuterated form. Aromatic protons (δ ~6.8–7.4 ppm) remain unchanged .

- MS: The molecular ion peak shifts from m/z 134 (C₉H₁₀O) to m/z 139 (C₉D₅H₅O), with a characteristic isotopic pattern reflecting deuterium substitution .

Advanced Research Questions

Q. How do deuterium isotope effects influence the Claisen rearrangement kinetics of this compound compared to the protiated form?

The Claisen rearrangement of this compound exhibits a measurable KIE due to deuterium substitution at allylic positions. Computational studies (e.g., DFT) suggest that the rearrangement’s six-membered transition state involves partial cleavage of the C–D bond, leading to slower kinetics (k_H/k_D ≈ 2–3). Experimental validation via Arrhenius plots under controlled thermal conditions (e.g., 200–250°C) confirms this retardation .

Q. What computational methods (e.g., DFT) are used to model the reaction pathways of this compound in Pd-catalyzed allylation reactions?

Density Functional Theory (DFT) simulations, such as B3LYP/6-31G(d), model the π-allyl Pd intermediate formation. For this compound, deuterium substitution alters the van der Waals interactions between the substrate and Pd(0) catalyst, as seen in the Gibbs free energy profile of the association step. This computational approach helps predict regioselectivity in allylic substitutions .

Q. How can factorial design be applied to optimize the thermal decomposition of this compound in aqueous environments?

A 2³ factorial design (variables: temperature, reaction time, and pH) identifies optimal conditions for product selectivity. For example:

- At 230°C, this compound predominantly forms 2-(2-hydroxyprop-1-yl)phenol-d5 (37% yield) via hydration.

- At 250°C, cyclization to 2-methyl-2,3-dihydrobenzofuran-d5 dominates (72% yield) . Statistical analysis (ANOVA) resolves interactions between variables, minimizing experimental runs while maximizing data robustness .

Q. How to resolve contradictions in product distributions observed during thermal reactions of this compound under varying conditions?

Conflicting product ratios (e.g., hydration vs. cyclization) arise from competing kinetic and thermodynamic control. For example:

- Low temperatures (180°C): Hydration is reversible, favoring 2-allylphenol-d5.

- High temperatures (>250°C): Cyclization becomes irreversible, driven by entropy . Mechanistic studies using isotopically labeled intermediates (e.g., 2-allylphenol-d5) and kinetic modeling clarify these pathways .

Q. Methodological Notes

- Synthetic Protocols: Always use deuterium-compatible catalysts (e.g., SmI₂ in D₂O) to prevent isotopic scrambling during deprotection .

- Analytical Calibration: Cross-reference spectral data with certified standards (e.g., ASD-M-502-50) to ensure accuracy .

- Data Interpretation: Use software like Gaussian for DFT modeling or Minitab for factorial design analysis to enhance reproducibility .

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.